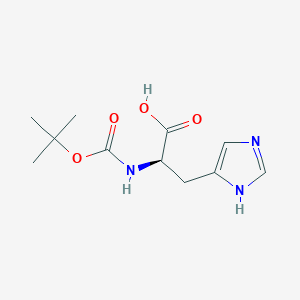

Boc-D-His-OH

Vue d'ensemble

Description

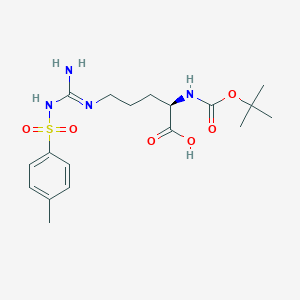

Boc-D-His-OH, also known as N-Boc-D-histidine or (tert-Butoxycarbonyl)-D-histidine, is a derivative of the amino acid histidine . It is a protected histidine derivative used in the critical coupling step in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the two Boc-groups are cleaved simultaneously by trifluoroacetic acid (TFA) .

Synthesis Analysis

The synthesis of Boc-D-His-OH involves the use of Boc Solid Phase Peptide Synthesis (SPPS). In this process, the Boc-groups are cleaved simultaneously by trifluoroacetic acid (TFA) after the coupling step . A study on the synthesis and characterization of a series of orthogonally protected l-Carnosine derivatives provides insights into the synthesis of similar compounds .

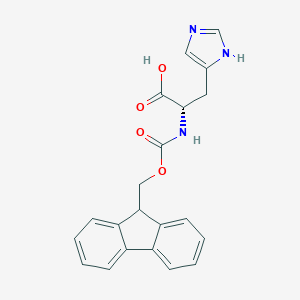

Molecular Structure Analysis

Boc-D-His-OH has a molecular formula of C11H17N3O4 . Its average mass is 255.270 Da and its monoisotopic mass is 255.121902 Da . The structure of Boc-D-His-OH includes an imidazole ring, which is characteristic of histidine derivatives .

Chemical Reactions Analysis

In the context of Boc SPPS, Boc-D-His-OH undergoes a critical coupling step. After this coupling, the two Boc-groups are cleaved simultaneously by TFA . This reaction is part of the broader process of peptide synthesis.

Physical And Chemical Properties Analysis

Boc-D-His-OH has a density of 1.3±0.1 g/cm3, a boiling point of 522.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 83.8±3.0 kJ/mol, and it has a flash point of 269.6±28.7 °C . The compound has a molar refractivity of 63.0±0.3 cm3, and it has 7 hydrogen bond acceptors and 3 hydrogen bond donors .

Applications De Recherche Scientifique

Pharmaceutical Applications

Boc-D-His-OH is frequently found in pharmaceutical and biologically active molecules . The nitrogen-containing carbamate or BOC amine compounds are important in synthetic applications .

Chemoselective BOC Protection of Amines

Boc-D-His-OH is used in the chemoselective BOC protection of amines in catalyst and solvent-free media . This green and eco-friendly route allows for almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Material Science Research

Beyond the pharmaceutical realm, Boc-D-His-OH finds applications in material science research . Its unique chemical properties can be exploited to develop novel materials with enhanced performance characteristics, such as improved thermal stability, mechanical strength, or optical properties .

Synthesis of Biologically Active Molecules

The amine functionality has been identified in a broad range of biologically active molecules, and the protection of the amine functionality is important in their synthetic applications . The BOC amine compounds are frequently found in organic synthesis .

Green Chemistry/Sustainable Technology

The use of Boc-D-His-OH aligns with the principles of green chemistry/sustainable technology . This involves eliminating the usage of solvents and catalysts to enhance green chemistry .

Commercial Value

Boc-D-His-OH has significant commercial value due to its wide range of applications in various fields . It is recognized as an important compound in pharmaceutical and fine chemical syntheses .

Safety and Hazards

When handling Boc-D-His-OH, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

Boc-D-His-OH, also known as Nα-Boc-D-histidine, is a derivative of the amino acid histidine . It is primarily used in peptide synthesis . The primary targets of Boc-D-His-OH are the peptide chains where it is incorporated during the synthesis process. The role of Boc-D-His-OH is to contribute to the structure and function of the synthesized peptides.

Mode of Action

Boc-D-His-OH interacts with its targets during the peptide synthesis process. The Boc (tert-butoxycarbonyl) group in Boc-D-His-OH serves as a protective group for the amino acid during synthesis . This protection allows the amino acid to be incorporated into the peptide chain without unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed, revealing the functional histidine residue .

Action Environment

The action, efficacy, and stability of Boc-D-His-OH are influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Boc-D-His-OH incorporation and the success of the synthesis process .

Propriétés

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLQYFMYHISQO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-His-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

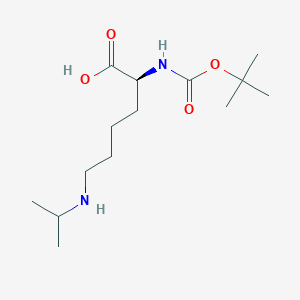

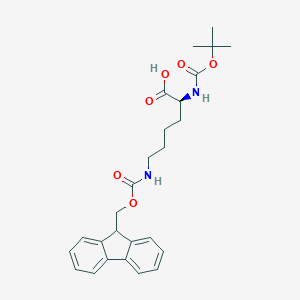

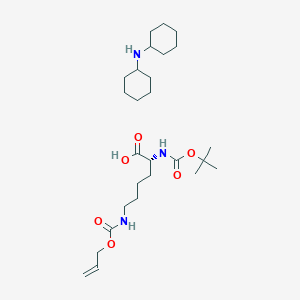

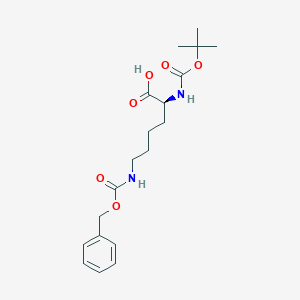

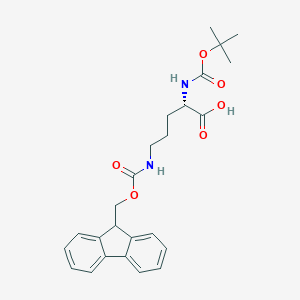

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.